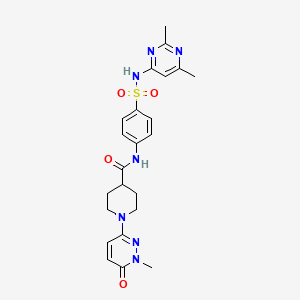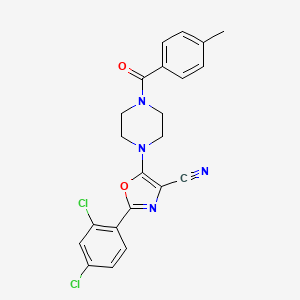![molecular formula C19H28N2O3S B2991676 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide CAS No. 2380072-00-2](/img/structure/B2991676.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide, also known as MTPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTPA is a thioether-containing amide that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have several biochemical and physiological effects. In animal studies, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to reduce inflammation and pain. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has also been found to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. One area of research could be focused on the development of new drugs based on the structure of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. Another area of research could be focused on understanding the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide in more detail. Additionally, research could be focused on developing new methods for synthesizing N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide that are more efficient and cost-effective. Overall, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has the potential to be a valuable tool for scientific research and could have important applications in the development of new drugs for the treatment of pain and inflammation.
Synthesis Methods
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide involves a multi-step process that starts with the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 2-bromo-1-phenylethanol to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-bromo-1-phenylethanol. This intermediate is then reacted with potassium thioacetate to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide. The final step involves the reaction of N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide with 2-bromo-1-phenylethanol to form N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide.
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is in the field of medicinal chemistry. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16(24-17-5-3-2-4-6-17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h2-6,16H,7-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHJCLWBJMQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)
![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)
![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)
![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)



![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)